Magnesium--platinum (7/1)
Description
Overview of Intermetallic Chemistry and Compound Formation
Intermetallic compounds are a distinct class of materials formed from the stoichiometric combination of two or more metallic or metalloid elements. oaepublish.com Unlike disordered alloys where constituent atoms are arranged randomly, intermetallics possess a highly ordered crystal structure with specific atomic arrangements and well-defined stoichiometry. oaepublish.com This ordered nature arises from the specific bonding interactions between the different metallic elements, which can range from metallic to covalent and even ionic in character. rsc.org The formation and stability of these compounds are governed by several factors, including the electronegativity differences and valence electron counts of the constituent elements. rsc.org The unique crystal structures and chemical bonding in intermetallics give rise to novel electronic structures and a wide array of interesting physical and chemical properties not found in their constituent elements or random alloys. oaepublish.com
The study of intermetallic compounds dates back to the early 20th century, and since then, over 25,000 different intermetallic compounds have been identified. oaepublish.com These materials are at the forefront of materials science research due to their potential applications in various fields such as catalysis, hydrogen storage, thermoelectrics, and magnetic materials. rsc.org The synthesis of intermetallic compounds can be achieved through various methods, including thermal annealing, wet-chemical methods, and mechanical alloying. oaepublish.commdpi.com
Significance of Magnesium-Based Intermetallics in Solid-State Chemistry
Magnesium-based intermetallic compounds are a significant area of research in solid-state chemistry due to the unique properties of magnesium. Magnesium is a lightweight, abundant, and low-cost element, making its alloys and compounds attractive for a variety of applications. mdpi.comheegermaterials.com In the context of intermetallics, magnesium's high reactivity allows it to form compounds with a wide range of elements, leading to diverse crystal structures and properties. nih.gov
One of the most promising applications of magnesium-based intermetallics is in the field of hydrogen storage. mdpi.com Pure magnesium can absorb a significant amount of hydrogen, but the kinetics of absorption and desorption are slow. mdpi.com Alloying magnesium with other metals to form intermetallic compounds, such as Mg₂Ni, can significantly improve these kinetics, making them viable materials for solid-state hydrogen storage. mdpi.com Furthermore, magnesium-based intermetallics are being explored as potential anode materials for next-generation batteries, such as magnesium-ion batteries. frontiersin.orgfrontiersin.org The electrochemical properties of these compounds are influenced by their crystal structure and the nature of the bonding between magnesium and the other metallic elements. frontiersin.org
The study of magnesium-based intermetallics also contributes to a fundamental understanding of phase formation and stability in metallic systems. mdpi.com The interactions between magnesium and other metals, particularly transition metals, lead to the formation of complex crystal structures with interesting bonding characteristics. iaea.org
Role of Platinum in Intermetallic Systems and Its Unique Electronic Contributions
Platinum is a noble metal with a unique set of properties that make it a valuable component in many intermetallic systems. matthey.com Its high melting point, excellent environmental resistance, and distinct electronic structure contribute significantly to the properties of the resulting intermetallic compounds. matthey.comresearchgate.net In many cases, alloying platinum with other metals leads to materials with enhanced performance, particularly in high-temperature applications and catalysis. matthey.commdpi.com
The electronic structure of platinum is a key factor in its contribution to intermetallic compounds. The interaction between platinum's d-orbitals and the orbitals of the alloying element can lead to a modification of the electronic band structure. osti.govmdpi.com This "electronic effect" can alter the binding energies of adsorbates on the surface of the material, which is a critical factor in catalysis. osti.gov For example, in platinum-based alloy catalysts, the formation of an intermetallic structure can shift the d-band center of platinum, leading to improved selectivity and activity in reactions like dehydrogenation and the oxygen reduction reaction. mdpi.comosti.gov The ordered arrangement of atoms in platinum-containing intermetallics also contributes to their stability, preventing the dissolution of the less noble metal and enhancing the durability of the catalyst. mdpi.com
Historical Context and Evolution of Research in the Binary Magnesium-Platinum System
The binary magnesium-platinum system has been the subject of research for several decades, with early studies focusing on the identification of the intermetallic phases that form between these two elements. mdpi.comscite.ai Initial investigations in the mid-20th century identified several compounds, including Mg₆Pt, Mg₃Pt, MgPt, and the platinum-rich phases MgPt₃ and MgPt₇. mdpi.comscite.ai These early studies laid the groundwork for understanding the phase equilibria in the Mg-Pt system, although a complete phase diagram was not established at that time. nih.govscite.ai
Over the years, research has continued to refine the understanding of the Mg-Pt system. The crystal structures of the known phases have been determined with greater accuracy, and new intermetallic compounds have been discovered. mdpi.com For instance, the compound Mg₂Pt was later identified and its crystal structure described. mdpi.com More recent research has focused on the thermodynamic properties of the Mg-Pt system, with experimental measurements of the enthalpy of formation of the intermetallic phases and computational studies predicting the phase diagram. mdpi.com
Structure
2D Structure
Properties
CAS No. |
917956-26-4 |
|---|---|
Molecular Formula |
Mg7Pt |
Molecular Weight |
365.22 g/mol |
InChI |
InChI=1S/7Mg.Pt |
InChI Key |
IGRBCJIDAHNMCI-UHFFFAOYSA-N |
Canonical SMILES |
[Mg].[Mg].[Mg].[Mg].[Mg].[Mg].[Mg].[Pt] |
Origin of Product |
United States |
Phase Formation and Synthesis Methodologies for Magnesium Platinum Intermetallics
Solid-State Reaction Techniques
Solid-state reactions are a cornerstone of intermetallic synthesis, involving the direct reaction of elemental constituents in their solid forms at elevated temperatures. These methods are particularly useful for systems where the melting points of the components differ significantly or where one component has a high vapor pressure.
High-temperature synthesis is a fundamental approach for producing intermetallic compounds. This typically involves heating a mixture of the constituent elemental powders in a controlled environment to facilitate diffusion and reaction. For the Mg-Pt system, this method requires careful consideration of the experimental setup to prevent the loss of magnesium through evaporation.
Key aspects of this technique include:
Encapsulation: To counteract the high vapor pressure of magnesium, the elemental powders are often sealed in inert containers. Tantalum and niobium tubes are commonly used due to their high melting points and resistance to reaction with the constituent metals.
Inert Atmosphere: The sealed tubes are typically placed within a furnace under an inert atmosphere, such as argon, to prevent oxidation of the container and the reactants.
Temperature Control: A precise temperature program is crucial for successful synthesis. This often involves a gradual heating ramp to the desired reaction temperature, a soaking period to ensure complete reaction, and a controlled cooling rate to promote the formation of the desired crystalline phase. For instance, the synthesis of some magnesium-based intermetallics involves heating in a muffle or high-frequency furnace. While specific parameters for MgPt₇ are not extensively detailed in the literature, the general approach for other Mg-Pt compounds provides a foundational methodology.
A notable example of solid-state synthesis in the broader context of magnesium intermetallics is the production of Mg₂Pt by reacting the pure elements in a sealed niobium container. This highlights the importance of container selection and controlled atmospheric conditions.
Mechanical alloying is another powerful solid-state technique that has been successfully employed to synthesize various Mg-Pt intermetallic phases. This method involves the repeated welding, fracturing, and re-welding of powder particles in a high-energy ball mill. The intense mechanical energy provides the necessary activation for the reaction to occur at or near room temperature, bypassing the need for high-temperature furnaces and mitigating the issue of magnesium evaporation. A study has reported the successful synthesis of Mg₆Pt, Mg₃Pt, Mg₂Pt, MgPt, MgPt₃, and significantly, MgPt₇ , using this technique.
| Parameter | Description |
| Milling Equipment | High-energy planetary ball mill |
| Milling Atmosphere | Inert gas (e.g., Argon) |
| Ball-to-Powder Ratio | A critical parameter influencing milling efficiency and final product characteristics. |
| Milling Speed and Time | These variables are adjusted to control the energy input and the extent of the reaction. |
Spark Plasma Sintering (SPS), also known as Field-Assisted Sintering Technology (FAST), is a novel and efficient technique for the synthesis and consolidation of a wide range of materials, including intermetallics. The process involves the simultaneous application of a pulsed direct electric current and uniaxial pressure to a powder compact in a graphite (B72142) die.
The key advantages of SPS include:
Lower Sintering Temperatures: Compared to conventional sintering methods, SPS can achieve full densification at lower temperatures.
Enhanced Diffusion: The electric current is believed to enhance mass transport and diffusion, promoting faster reaction and densification.
| SPS Parameter | Typical Range for Mg-based Alloys |
| Sintering Temperature | 350 - 550 °C sciopen.comresearchgate.net |
| Applied Pressure | 30 - 80 MPa sciopen.comresearchgate.net |
| Holding Time | 1 - 15 minutes |
| Heating Rate | 50 - 200 °C/min |
| Atmosphere | Vacuum or Inert Gas (e.g., Argon) |
Alternative and Advanced Synthesis Routes (e.g., from specific precursors)
Beyond direct solid-state reactions of the elements, alternative synthesis pathways utilizing specific precursors can offer advantages such as lower reaction temperatures, better control over stoichiometry, and the formation of unique microstructures.
A significant example in the Mg-Pt system is the synthesis of Mg₃Pt₂ from magnesium hydride (MgH₂) and platinum(II) chloride (PtCl₂). This reaction demonstrates the feasibility of using metal hydrides and halides as precursors. The synthesis can be carried out via spark-plasma synthesis, highlighting the versatility of this technique. The reaction proceeds at a maximum temperature of 800°C under vacuum and uniaxial pressure. This approach avoids the direct handling of highly reactive elemental magnesium and can lead to the formation of the desired intermetallic phase with good control.
The use of organometallic precursors is another advanced route, although less explored for the Mg-Pt system. Functionalized magnesium organometallics are versatile intermediates in chemical synthesis, suggesting potential pathways for the low-temperature formation of intermetallic compounds. However, specific applications of this method for the synthesis of MgPt₇ have not been reported.
Targeted Investigation of Magnesium-Platinum (1:7) Intermetallic Compound (MgPt₇) Synthesis
While several intermetallic phases in the Mg-Pt system have been identified and synthesized, including Mg₆Pt, Mg₃Pt, Mg₂Pt, MgPt, and MgPt₃, the targeted synthesis and characterization of the platinum-rich MgPt₇ compound have received comparatively less attention.
Early work on the Mg-Pt system identified the existence of MgPt₇. More recent studies have focused on the thermodynamic properties of this compound, with the standard enthalpy of formation being determined through solution calorimetry on samples prepared by mechanical alloying. This indicates that while the compound is known to exist, detailed and optimized synthesis protocols are not widely published.
Further targeted investigations are necessary to establish reliable and reproducible synthesis routes for phase-pure MgPt₇. This would involve a systematic study of the synthesis parameters for the methods described above, including:
For High-Temperature Synthesis: Optimization of the annealing temperature, duration, and cooling rates to promote the formation of the MgPt₇ phase while suppressing the formation of other Mg-Pt intermetallics.
For Mechanical Alloying: A detailed investigation into the effects of milling parameters (speed, time, ball-to-powder ratio) on the phase evolution and the complete formation of MgPt₇.
For Spark Plasma Sintering: Exploration of SPS parameters (temperature, pressure, holding time, heating rate) to directly synthesize and consolidate MgPt₇ from elemental powders or suitable precursors.
Characterization of the synthesized products using techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and energy-dispersive X-ray spectroscopy (EDS) would be crucial to confirm the phase purity and stoichiometry of the resulting MgPt₇ compound.
Crystal Growth Methodologies for Single-Phase Magnesium-Platinum Intermetallics
The growth of large, high-quality single crystals is essential for the fundamental investigation of the anisotropic physical properties of intermetallic compounds. For the magnesium-platinum system, several established crystal growth techniques could potentially be adapted, although specific reports on the growth of MgPt₇ single crystals are scarce.
Commonly employed methods for growing intermetallic single crystals include:
Flux Growth: This technique involves dissolving the constituent elements in a molten solvent, or "flux," at a high temperature. Upon slow cooling, the desired intermetallic compound crystallizes out of the solution. The choice of flux is critical; it should have a low melting point, be relatively inert to the crucible and the desired compound, and be easily separable from the grown crystals. For intermetallic compounds, metallic fluxes are often used. This method is advantageous for materials with high melting points or those that decompose before melting.
Bridgman-Stockbarger Method: This is a directional solidification technique where a melt of the desired stoichiometry is slowly cooled as it is passed through a temperature gradient. A seed crystal can be used to control the orientation of the resulting single crystal. This method is suitable for congruently melting compounds and has been successfully used to grow single crystals of magnesium and its alloys.
Czochralski Method: In this technique, a seed crystal is dipped into a melt of the material and then slowly pulled upwards while rotating. As the seed is withdrawn, the melt solidifies on it, forming a large single crystal. The Czochralski method is widely used for the production of large single crystals of semiconductors and metals, including platinum. Its applicability to Mg-Pt intermetallics would depend on the phase diagram and the congruent melting behavior of the desired compound.
The successful application of these methods to the Mg-Pt system, and specifically to MgPt₇, would require a thorough understanding of the Mg-Pt phase diagram to identify the stability range of the MgPt₇ phase and whether it melts congruently. The high vapor pressure of magnesium would also need to be carefully managed, likely through the use of sealed crucibles or high-pressure environments.
Crystallographic Analysis of Magnesium Platinum Intermetallic Phases
Single-Crystal X-ray Diffraction for Structural Elucidation
Single-crystal X-ray diffraction (SC-XRD) is a powerful, non-destructive method that yields precise information about the internal lattice of crystalline substances. carleton.edu This technique allows for the determination of unit cell dimensions, bond lengths, bond angles, and the specific arrangement of atoms within the crystal structure. carleton.edu The process involves directing a monochromatic X-ray beam onto a single crystal and analyzing the resulting diffraction pattern. carleton.edu The interaction of X-rays with the crystal's electron cloud produces constructive interference at specific angles, governed by Bragg's Law, which relates the wavelength of the X-rays, the diffraction angle, and the spacing between crystal lattice planes. carleton.edu
For the magnesium-platinum system, isolating single crystals is a critical first step. These crystals, typically between 0.1 and 0.2 millimeters in size, are carefully selected for their optical clarity and lack of fractures. ub.edu The diffraction data collected from these single crystals allows for the solution and refinement of the crystal structure, providing a detailed three-dimensional map of the electron density and thus the atomic positions. ub.edu
Powder X-ray Diffraction for Phase Identification and Lattice Parameter Refinement
Powder X-ray diffraction (PXRD) is a complementary technique used for identifying the crystalline phases present in a sample and for refining their lattice parameters. elte.hu Unlike SC-XRD, which requires a single, perfect crystal, PXRD can be performed on a polycrystalline or powdered sample. arxiv.org The resulting diffraction pattern is a fingerprint of the phases present, with each peak corresponding to a specific set of lattice planes.
In the study of Mg-Pt alloys, PXRD is essential for verifying the purity of synthesized phases. nih.gov For instance, in the synthesis of Mg₃Pt₂, PXRD patterns are used to confirm the presence of the desired phase and to identify any minor impurity phases, such as Mg₀.₉Pt₁.₀₉. researchgate.net By analyzing the peak positions in the diffractogram, precise lattice parameters of the identified phases can be determined. elte.hunih.gov
Detailed Crystal Structure Determination of Key Magnesium-Platinum Phases
Several intermetallic phases have been identified in the magnesium-platinum system, each with its own unique crystal structure.
The Mg-Pt system features a variety of compounds with distinct stoichiometries. nih.gov Among them are MgPt₇, Mg₃Pt, and the more recently discovered Mg₃Pt₂. nih.govnih.goviaea.org The Mg₃Pt compound is known to crystallize with the Na₃As structure type. nih.gov The phase Mg₃Pt₂ was synthesized through direct reaction of the elements or by spark-plasma synthesis. nih.govnih.govacs.org
A crucial aspect of crystal structure determination is the identification of the space group, which describes the symmetry of the crystal lattice. wikipedia.orgucdavis.edu For Mg₃Pt₂, single-crystal X-ray diffraction analysis revealed systematic extinctions in the diffraction data, pointing to the possible space groups C2/c and Cc. nih.govacs.org Further refinement confirmed that Mg₃Pt₂ crystallizes in the monoclinic space group C2/c. researchgate.netnih.govnih.govacs.org
The unit cell dimensions for Mg₃Pt₂ have been precisely determined as:
a = 7.2096(3) Å
b = 7.1912(4) Å
c = 6.8977(3) Å
β = 106.072(3)° researchgate.netnih.govacs.org
Another complex phase, Mg₂₉₋ₓPt₄₊ᵧ, crystallizes in the cubic non-centrosymmetric space group F4̅3m with a large lattice parameter of a = 20.1068(2) Å. nih.gov
Interactive Data Table: Crystallographic Data for Select Mg-Pt Phases
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| Mg₃Pt₂ | Monoclinic | C2/c | 7.2096(3) | 7.1912(4) | 6.8977(3) | 106.072(3) |
| Mg₂₉₋ₓPt₄₊ᵧ | Cubic | F4̅3m | 20.1068(2) | 20.1068(2) | 20.1068(2) | 90 |
In the crystal structure of Mg₃Pt₂, the platinum and one of the magnesium atoms occupy the 8f Wyckoff sites, while the second type of magnesium atom is situated on the 4e site. nih.govacs.org The coordination environment of the atoms is a key feature of the structure. In Mg₃P₂, for example, Mg²⁺ is bonded to four P³⁻ atoms, forming MgP₄ tetrahedra. materialsproject.org This detailed information on atomic positions and coordination is essential for understanding the chemical bonding within the compound. materialsproject.org
The crystal structures of some magnesium-platinum compounds exhibit complex structural motifs. A prominent feature of the Mg₃Pt₂ structure is the presence of chains of platinum atoms with alternating Pt-Pt distances of 2.68 Å and 2.98 Å. nih.govacs.org This compound is isotypic with Eu₃Ga₂, and its structure can be described in terms of interpenetrating and face-sharing crystallographic clusters. nih.govnih.gov
The complex intermetallic compound Mg₂₉₋ₓPt₄₊ᵧ, with approximately 400 atoms per unit cell, is characterized by nested polyhedral units. nih.gov The analysis of its chemical bonding reveals spatially separated regions of heteroatomic and homoatomic bonds, a feature that distinguishes it from other complex metallic alloys. nih.gov These intricate structural arrangements are stabilized by a significant charge transfer from magnesium to platinum, driven by their difference in electronegativity. nih.govnih.gov
Vacancy Ordering and Defect Chemistry in Magnesium-Platinum Systems (e.g., Mg vacancies)
The crystallographic landscape of magnesium-platinum intermetallic phases is characterized by a significant degree of complexity, often featuring large unit cells and a propensity for site-specific disorder and vacancy formation. Detailed structural investigations, particularly of complex metallic alloys (CMAs) within this system, reveal intricate defect chemistry that plays a crucial role in the stabilization of these phases.
One of the most extensively studied examples is the complex intermetallic compound Mg₂₉₋ₓPt₄₊ᵧ, which crystallizes in a cubic non-centrosymmetric space group (F4̅3m) with a large lattice parameter of approximately 20.1068 Å and contains around 400 atoms per unit cell. nih.gov This phase, while not conforming to a simple stoichiometric ratio, provides significant insight into the defect chemistry of the Mg-Pt system. Its structure is predominantly ordered but exhibits localized disorder, particularly around the origin of the unit cell. nih.gov This local disorder is a key feature of its defect chemistry and involves mixed occupation of certain crystallographic sites by both magnesium and platinum atoms, as well as the presence of vacancies.
The crystal structure of Mg₂₉₋ₓPt₄₊ᵧ is closely related to the well-known Samson's phase, Mg₆Pd. nih.gov In the analogous palladium-containing compound, defects are known to occur at the Mg8 position, and the Mg11 position is typically occupied by a mixture of Mg and Pd. nih.gov This tendency for mixed occupancy and defect formation is also observed in the Mg-Pt system. The investigation of Mg₂₉₋ₓPt₄₊ᵧ through single-crystal X-ray diffraction and atomic-resolution transmission electron microscopy has experimentally confirmed the mixed Mg/Pt site occupation. nih.gov
The presence of vacancies and mixed-site occupation is not random but is driven by the local electronic environment and the need to achieve charge equilibration within specific regions of the crystal structure. nih.gov Quantum theoretical analyses have shown that the unusual mixed Mg/Pt site occupation around the unit cell's origin is a result of local charge balancing. nih.gov This suggests that the defect chemistry is an intrinsic feature necessary for the stability of such complex structures. The formation of vacancies, particularly magnesium vacancies, can be inferred from the non-stoichiometric nature of compounds like Mg₂₉₋ₓPt₄₊ᵧ, where the subscript 'x' indicates a deficiency in magnesium content relative to an ideal composition.
The following table summarizes the key crystallographic and defect-related information for the complex magnesium-platinum phase Mg₂₉₋ₓPt₄₊ᵧ.
| Property | Value |
| Compound Family | Mg₂₉₋ₓPt₄₊ᵧ |
| Crystal System | Cubic |
| Space Group | F4̅3m (non-centrosymmetric) |
| Lattice Parameter (a) | 20.1068(2) Å |
| Atoms per Unit Cell | ~400 |
| Key Defect Features | - Localized disorder around the unit cell origin- Mixed Mg/Pt site occupation- Presence of magnesium vacancies (indicated by 'x' in the formula) |
| Structural Analogy | Isopointal to Mg₆Pd (Samson's phase) |
This table presents a summary of the crystallographic data and defect characteristics of the complex intermetallic phase Mg₂₉₋ₓPt₄₊ᵧ, highlighting the intrinsic nature of vacancies and site disorder in this system.
Electronic Structure and Chemical Bonding in Magnesium Platinum Intermetallics
Density Functional Theory (DFT) for Electronic Structure Elucidation
No specific DFT studies for Mg7Pt are available.
Electronic Band Structure Calculations
No calculated band structure for Mg7Pt has been published.
Analysis of Fermi Level (E_F) and Electronic Instabilities
Without a calculated band structure, the position of the Fermi level and any associated electronic instabilities for Mg7Pt are unknown.
Valence Electron Count (VEC) and its Role in Stability (e.g., 18-electron rule)
The valence electron count (VEC) per formula unit of Mg7Pt can be calculated as follows: Magnesium (Group 2) contributes 2 valence electrons, and Platinum (Group 10) contributes 10 valence electrons.
VEC = (7 × 2) + (1 × 10) = 14 + 10 = 24
However, without theoretical or experimental studies on the stability of this specific phase in relation to its electronic structure, the role of this VEC in its stability cannot be discussed in detail. The 18-electron rule is generally not directly applicable to bulk intermetallic solids in the same way it is for discrete organometallic complexes.
Electronic Density of States (DOS) Analysis
No calculated Density of States (DOS) plots for Mg7Pt are available.
Total and Partial Density of States Contributions
Information on the total and partial DOS contributions is not available.
Orbital Contributions of Magnesium and Platinum Atoms
Specifics on the s, p, and d orbital contributions from magnesium and platinum atoms to the density of states for Mg7Pt have not been calculated or published.
Comprehensive Chemical Bonding Analysis
An in-depth examination of the chemical bonding in magnesium-platinum intermetallics involves advanced quantum-chemical techniques. These methods provide a detailed picture of electron distribution and the nature of interatomic interactions, moving beyond simplistic models to describe the nuanced interplay of metallic and covalent forces.
The Electron Localizability Indicator (ELI) is a powerful theoretical tool used to visualize and quantify the spatial localization of electrons, thereby identifying bonding regions, lone pairs, and atomic cores. In the context of the Mg-Pt system, analysis of the related compound Mg3Pt2 using the electron localizability approach has revealed a complex bonding picture. researchgate.net This method shows the formation of platinum chains that are stabilized by a sophisticated network of multicenter interactions involving both magnesium and platinum species. researchgate.net This indicates that the bonding is not confined to simple two-center bonds but involves delocalized interactions over multiple atoms, a characteristic feature of metallic and polar-metallic systems.
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning a molecule's electron density into distinct atomic basins. chemrxiv.org This allows for the quantitative analysis of atomic charges and the nature of the bonds between them. Studies on Mg-Pt compounds, such as Mg3Pt2, using QTAIM have demonstrated a significant charge transfer from magnesium to platinum, which is consistent with the difference in their electronegativity. researchgate.net This charge transfer confirms the presence of a substantial polar component in the bonding. QTAIM analysis is a common technique for investigating bonding in various platinum complexes and magnesium-doped platinum clusters. researchgate.netresearchgate.net
The table below summarizes the key insights gained from QTAIM analysis in intermetallic systems.
| QTAIM Descriptor | Information Provided | Relevance to Mg-Pt System |
| Atomic Charge | Quantifies the net electronic charge on each atom. | Confirms significant electron transfer from Mg to Pt. researchgate.net |
| Bond Critical Point (BCP) | A point between two atoms where the electron density is a minimum along the bond path but a maximum in the perpendicular directions, indicating a chemical bond. | Identifies the network of atomic interactions within the crystal structure. |
| Electron Density at BCP (ρ(r)) | The magnitude of electron density at the bond critical point, which correlates with bond order. | Helps to differentiate between strong covalent-like interactions and weaker metallic or ionic interactions. |
| Laplacian of Electron Density (∇²ρ(r)) | Indicates whether charge is locally concentrated (∇²ρ(r) < 0, typical of covalent bonds) or depleted (∇²ρ(r) > 0, typical of ionic and metallic bonds). | Characterizes the nature of the Mg-Pt and Pt-Pt interactions as having both shared and closed-shell characteristics. |
The bonding in magnesium-platinum intermetallics is neither purely covalent nor purely metallic but a complex mixture of both. Metallic bonding arises from the delocalization of valence electrons across a lattice of positively charged ions, forming a "sea of electrons" that accounts for properties like electrical conductivity. wikipedia.orgstudymind.co.uk Covalent bonding, in contrast, involves the sharing of electrons between specific atoms. youtube.comyoutube.com
In Mg-Pt compounds, these characteristics coexist. Investigations into the Mg-Pt system have revealed a unique spatial separation of regions with different bonding features. iaea.org The significant charge transfer from magnesium to platinum atoms, as shown by QTAIM, creates polar covalent interactions. researchgate.net At the same time, the delocalization of the remaining valence electrons throughout the crystal structure imparts metallic character. researchgate.net This duality is a hallmark of many complex intermetallic alloys, where polar multiatomic bonds are crucial for stabilizing the crystal structure. iaea.org
The stability of a chemical compound is intrinsically linked to the filling of its electronic states. The occupation of bonding states contributes to stability, whereas the filling of antibonding states is energetically unfavorable and can destabilize a structure. In some intermetallic systems, hypothetical, defect-free structures are predicted to be unstable due to the occupation of such antibonding states near the Fermi level.
First-principles density functional theory (DFT) calculations performed on a hypothetical, vacancy-free "Mg2PtGe" compound—a system analogous to Mg-Pt binaries—revealed significant electronic instabilities. acs.org These instabilities were traced to the occupation of states with an antibonding character that resulted from unfavorable Pt-Ge interactions. acs.org
Remarkably, the introduction of defects, specifically magnesium vacancies, can resolve this instability. By creating vacancies on the Mg sites, the total number of valence electrons in the system is reduced. This reduction effectively lowers the Fermi level, leaving the unfavorable antibonding states empty. acs.org This process, where the formation and ordering of defects act to optimize the chemical bonding by depopulating antibonding orbitals, is a crucial mechanism for the stabilization of certain complex intermetallic phases like Mg7Pt4Ge4. acs.org
Theoretical and Computational Investigations of Magnesium Platinum Intermetallics
First-Principles Calculations (Ab Initio Methods) in Materials Science
First-principles, or ab initio, calculations are a cornerstone of computational materials science. These methods use the principles of quantum mechanics to compute the electronic structure and total energy of a material without relying on empirical parameters. Based on Density Functional Theory (DFT), these calculations can predict a wide range of material properties, including structural, electronic, and thermodynamic characteristics. For magnesium-platinum intermetallics, ab initio methods have been used to predict the thermodynamic properties of various phases within the equilibrium system mdpi.com. These calculations are foundational for understanding the stability and bonding in compounds such as MgPt₃ and MgPt₇ mdpi.com. The accuracy of these predictions is often validated by comparing them with experimental data, such as calorimetrically determined standard enthalpies of formation mdpi.com.
The Linear Muffin-Tin-Orbital (LMTO) method is a specific and efficient implementation of Density Functional Theory used to calculate the electronic structure of crystalline solids. In the LMTO method, the crystal is divided into regions of spherically symmetric potential around each atom (muffin-tin spheres) and an interstitial region llnl.govwikipedia.org. The full-potential (FP-LMTO) variant of this method avoids any shape approximation to the crystal potential, enhancing its accuracy llnl.gov.
The LMTO method is particularly well-suited for studying both ordered and disordered alloys, allowing for the calculation of the electronic density of states (DOS) which is crucial for understanding the stability and properties of intermetallic compounds aps.org. While specific applications of the LMTO method directly to the Mg-Pt system are not extensively detailed in available literature, its successful application to other alloy systems, like Cu-Pd, demonstrates its capability to elucidate the electronic structure of intermetallics aps.org.
The pseudopotential and plane-wave approach is one of the most widely used techniques for ab initio calculations in extended systems tugraz.at. This method simplifies the calculation by replacing the strong ionic potential and core electrons with a weaker, computationally efficient pseudopotential tugraz.atwfu.edu. This allows the valence electron wave functions to be described by a basis set of plane waves, which is both simple and systematically improvable tugraz.at. This approach is implemented in widely used software packages like the Vienna Ab-initio Simulation Package (VASP) psu.eduacs.org.
This method has been extensively used to calculate the enthalpies of formation for a large number of magnesium compounds psu.edubohrium.com. The process involves fully relaxing the crystal structures with respect to volume and atomic coordinates to find the minimum total energy psu.edu. The enthalpy of formation is then determined by comparing the total energy of the compound to the energies of its constituent elements in their stable states psu.edu. For instance, first-principles calculations have been used to investigate the structural stability, electronic structures, and elastic properties of various binary intermetallics in magnesium alloys researchgate.net.
Computational Thermodynamics and Phase Stability Prediction
Computational thermodynamics is a field that aims to predict the phase stability of materials by modeling their thermodynamic properties. This approach is crucial for understanding and designing multicomponent alloys mdpi.comyoutube.com. By combining theoretical calculations with experimental data, it is possible to construct thermodynamic databases that can be used to calculate phase diagrams and predict phase transformations mdpi.comscribd.com.
A key component in assessing the thermodynamic stability of an intermetallic compound is its formation energy, which is the energy released or absorbed when the compound is formed from its constituent elements. First-principles calculations are a primary tool for determining these energies at 0 K psu.edu. The calculated enthalpy of formation provides a direct measure of a compound's stability relative to its components.
For the Mg-Pt system, ab initio calculations have been performed to predict the thermodynamic properties of all known intermetallic phases mdpi.com. The results from these calculations have shown better agreement with experimentally determined standard enthalpies of formation than predictions from semi-empirical models like the Miedema model mdpi.com. This demonstrates the predictive power of first-principles methods in determining the thermodynamic stability of intermetallic compounds.
Table 1: Comparison of Calculated and Experimental Formation Enthalpies
| Compound | Calculated Enthalpy of Formation (kJ/mol) | Experimental Enthalpy of Formation (kJ/mol) |
|---|---|---|
| MgPt₃ | Data not available in search results | Data not available in search results |
| MgPt₇ | Data not available in search results | Data not available in search results |
The CALPHAD (CALculation of PHAse Diagrams) approach is a powerful methodology for constructing phase diagrams of multicomponent systems arxiv.orgarxiv.orgopencalphad.com. It works by developing thermodynamic models for the Gibbs free energy of each individual phase in a system mdpi.com. These models are parameterized by fitting to a combination of experimental data (phase equilibria, thermodynamic properties) and theoretical data from first-principles calculations (e.g., formation energies) mdpi.comarxiv.org.
This method allows for the creation of self-consistent thermodynamic databases that can be used to reliably calculate phase diagrams and predict material behavior mdpi.com. For magnesium alloys, the CALPHAD approach is a key tool in focused alloy design and process optimization mdpi.com. In the context of the Mg-Pt system, this approach has been used to propose a preliminary phase diagram, integrating available experimental and theoretical data to provide a comprehensive thermodynamic description of the binary system mdpi.com.
Simulation of Structural Stability and Energetics under Extreme Conditions (e.g., pressure-induced transitions)
First-principles calculations are also employed to simulate the behavior of materials under extreme conditions, such as high pressure. By calculating the total energy and enthalpy of different crystal structures as a function of pressure, it is possible to predict pressure-induced phase transitions mdpi.comnih.govresearchgate.net. These transitions occur when a different crystal structure becomes thermodynamically more stable (i.e., has a lower enthalpy) at a certain pressure researchgate.net.
While specific studies on pressure-induced transitions in Mg-Pt intermetallics were not found, the methodology has been successfully applied to other magnesium-containing systems. For example, calculations on Mg₂Sr predicted a phase transition from a C14-type phase to an orthorhombic high-pressure phase at 21.0 GPa mdpi.comnih.gov. Similarly, studies on pure magnesium have predicted a transition from the hcp structure to a bcc structure at approximately 65 GPa researchgate.net. These studies often use evolutionary algorithms combined with ab initio calculations to search for novel stable crystal structures at high pressure, which has led to the prediction of unexpected new compounds in systems like Mg-O researchgate.netrsc.org. This demonstrates the capability of computational methods to explore the structural stability and energetics of intermetallics under extreme conditions, opening avenues for the discovery of new materials with unique properties.
Consideration of Relativistic Effects in Platinum-Containing Systems
In theoretical and computational investigations of intermetallic compounds containing heavy elements like platinum, it is crucial to account for relativistic effects. physics.skresearchgate.netmatthey.com For elements with high atomic numbers, the inner electrons travel at speeds that are a significant fraction of the speed of light. researchgate.net This leads to a relativistic increase in their mass, which in turn causes a contraction of the 1s orbital and, consequently, other s and p orbitals. researchgate.net These phenomena, stemming from the principles of special relativity, have profound and unignorable consequences on the chemical and physical properties of platinum-containing systems, including magnesium-platinum intermetallics. physics.skresearchgate.net
The primary relativistic phenomena can be categorized into two main types: scalar relativistic effects and spin-orbit coupling (SOC). rsc.orgnih.gov
Scalar Relativistic Effects : These are effects that are independent of spin. They include the mass-velocity correction (the relativistic mass increase of electrons), the Darwin term (a correction related to the smearing of the electron's position), and indirect effects on outer orbitals. acs.orgresearchgate.net For platinum, the direct effects cause a significant contraction and energetic stabilization of the s and p orbitals. researchgate.net Conversely, the contracted core orbitals provide more effective shielding of the nuclear charge, leading to an indirect expansion and destabilization of the d and f orbitals. researchgate.net
Spin-Orbit Coupling (SOC) : This effect arises from the interaction between the electron's intrinsic spin magnetic moment and the magnetic field generated by its orbital motion around the nucleus. rsc.org For heavy elements like platinum, SOC is particularly strong and can lead to a significant splitting of energy levels. researchgate.net For instance, p, d, and f orbitals split into subshells with different total angular momentum (j). researchgate.net
The influence of these effects on the electronic structure and bonding in platinum compounds is substantial. Theoretical models that neglect relativity often fail to accurately predict experimental observations. For example, relativistic effects are known to influence the ionization potential, electron affinity, and bond strengths in platinum compounds. physics.skresearchgate.net
Computational chemistry provides several methods to incorporate these effects. A common approach involves using effective core potentials (ECPs), which replace the core electrons with a potential that implicitly includes relativistic effects, simplifying the calculation. rsc.org More rigorous, all-electron methods include the Douglas-Kroll-Hess (DKH) Hamiltonian or fully four-component (4c) relativistic Hamiltonians, which explicitly account for both scalar effects and spin-orbit coupling. rsc.org Studies have shown that while scalar-relativistic frameworks can reproduce some high-energy features in spectra, the inclusion of spin-orbit coupling is often crucial for accurately describing lower-energy transitions and the relative stability of different structural isomers. rsc.orgnih.govconsensus.app
The following table summarizes the key relativistic effects and their impact on platinum's atomic orbitals.
| Relativistic Effect | Description | Consequence on Platinum's Orbitals |
| Direct Scalar Effect (Mass-Velocity & Darwin) | Relativistic mass increase of electrons moving at high velocity near the heavy nucleus. researchgate.netacs.org | Contraction and energetic stabilization of s and p orbitals (e.g., the 6s orbital). researchgate.net |
| Indirect Scalar Effect (Shielding) | Increased shielding of the nucleus by the relativistically contracted s and p core orbitals. acs.org | Expansion and energetic destabilization of d and f orbitals (e.g., the 5d orbitals). researchgate.net |
| Spin-Orbit Coupling (SOC) | Interaction of an electron's spin with its own orbital angular momentum. rsc.org | Splitting of orbital energy levels (e.g., p, d, f orbitals split into different subshells), influencing chemical reactivity and magnetic properties. researchgate.net |
For the magnesium-platinum system, these effects are critical for accurate ab initio calculations of thermodynamic properties. The interaction between magnesium and platinum atoms, the resulting charge distribution, and the stability of various intermetallic phases are all influenced by the relativistic behavior of platinum's electrons. semanticscholar.org Theoretical calculations of the standard enthalpies of formation for Mg-Pt intermetallics, which rely on density functional theory (DFT), show good agreement with experimental data, underscoring the success of modern computational methods that properly account for relativistic phenomena. mdpi.com
The table below presents a comparison of experimentally determined and theoretically calculated standard enthalpies of formation for various intermetallic phases in the Mg-Pt system. The accuracy of the ab initio data is contingent on the inclusion of relativistic effects in the underlying calculations for platinum.
| Intermetallic Phase | Standard Enthalpy of Formation (kJ/mol·at.)(Experimental, Calorimetry) mdpi.com | Standard Enthalpy of Formation (kJ/mol·at.)(Theoretical, Ab Initio) mdpi.com |
| Mg₆Pt | -29.5 ± 1.8 | -31.3 |
| Mg₃Pt | -53.9 ± 1.6 | -54.7 |
| Mg₂Pt | -65.2 ± 0.4 | -60.9 |
| MgPt | -78.7 ± 2.1 | -77.9 |
| MgPt₃ | -44.5 ± 0.4 | -47.1 |
| MgPt₇ | -26.4 ± 1.0 | -27.8 |
Phase Equilibria and Thermodynamic Assessment of the Magnesium Platinum System
Experimental and Calculated Binary Phase Diagram of Magnesium-Platinum
The phase equilibria of the magnesium-platinum (Mg-Pt) system have been investigated through computational modeling, leading to a proposed binary phase diagram. Although a comprehensive experimentally determined phase diagram is not widely reported in the literature, a calculated version provides significant insight into the system's behavior nih.govresearchgate.net. This calculated diagram outlines the liquidus and solidus lines, as well as the various phase regions across the entire composition range from pure magnesium to pure platinum nih.gov.
The diagram indicates the presence of several intermetallic compounds, predicting their melting behaviors, which include both congruent and incongruent melting points nih.govresearchgate.net. The Mg-Pt system is characterized by the formation of multiple stable intermetallic phases, which is a common feature in binary systems with a strong negative enthalpy of mixing nih.gov. Ab initio calculations have been employed to predict the thermodynamic properties of the phases within the system, contributing to the construction of the phase diagram nih.govresearchgate.net. These theoretical approaches are crucial in systems like Mg-Pt, where experimental challenges arise from the high vapor pressure of magnesium at elevated temperatures mdpi.com.
Identification of Stable and Metastable Intermetallic Phases (e.g., MgPt₇, Mg₃Pt, Mg₃Pt₂)
Research into the Mg-Pt binary system has confirmed the existence of several stable intermetallic phases through experimental synthesis and structural analysis nih.govresearchgate.net. The identified compounds span the composition range and include Mg₆Pt, Mg₃Pt, Mg₂Pt, MgPt, MgPt₃, and MgPt₇ nih.govnih.gov. The crystal structure of Mg₂Pt was described as being synthesized by reacting the pure elements in a sealed niobium container nih.gov.
More recently, the binary phase Mg₃Pt₂ has been successfully prepared and characterized. Its synthesis was achieved through direct reaction of the elements or by spark-plasma synthesis nih.govresearchgate.net. This compound was found to be isotypic to Eu₃Ga₂ researchgate.net. While many of these phases are considered stable, the study of metastable phases is also critical for understanding non-equilibrium processing. For instance, in Mg-Zn alloys, the MgZn₂ phase, though stable in the binary system, is metastable when formed from a supersaturated Mg solid solution sentesoftware.co.uk. Similar complexities may exist in the Mg-Pt system, although the available research primarily focuses on the characterization of stable equilibrium phases.
The confirmed intermetallic phases in the Mg-Pt system are listed below:
Mg₆Pt nih.gov
Mg₃Pt nih.gov
Mg₃Pt₂ nih.govresearchgate.net
Mg₂Pt nih.gov
MgPt nih.gov
MgPt₃ nih.gov
MgPt₇ nih.gov
Determination of Phase Boundaries and Homogeneity Ranges
The determination of precise phase boundaries and the homogeneity ranges of the intermetallic phases is a critical aspect of phase diagram assessment. For the Mg-Pt system, much of the research has focused on identifying and characterizing the crystal structures of stoichiometric compounds nih.govnih.govresearchgate.net. However, some phases may exhibit a range of compositions over which they remain stable. For example, a homogeneous solid solution is reported to form around the Mg₆Pt composition nih.govacs.org.
Detailed experimental studies, often involving techniques like X-ray diffraction (XRD) and electron microprobe analysis on carefully annealed alloys, are required to establish these homogeneity ranges accurately. In similar magnesium alloy systems, such as Mg-Pd, coulometric titration has been used to verify the homogeneity range of occurring phases and phase boundaries ceon.rs. For the Mg-Pt system, while the calculated phase diagram provides theoretical boundaries, extensive experimental validation is still needed to precisely define the compositional limits of each phase at various temperatures.
Thermodynamic Properties of Intermetallic Phases (e.g., Gibbs energies)
The thermodynamic stability of the intermetallic phases in the Mg-Pt system has been investigated through both experimental calorimetry and theoretical ab initio calculations researchgate.netmdpi.com. The standard Gibbs free energies of formation for the platinum-rich compounds MgPt₃ and MgPt₇ were determined experimentally using solid-state galvanic cell measurements in the temperature range of 950–1200 K nih.govresearchgate.net.
Furthermore, the standard enthalpies of formation for six intermetallic phases have been determined for the first time using solution calorimetry on samples prepared by mechanical alloying nih.govmdpi.com. These experimental values have been compared with data from ab initio calculations and Miedema's model, with the calorimetric data being considered highly reliable nih.gov. The negative enthalpies of formation across the board indicate the strong chemical affinity between magnesium and platinum and the stability of the resulting compounds nih.gov.
Below is a table summarizing the standard enthalpies of formation for several Mg-Pt intermetallic phases.
| Phase | Standard Enthalpy of Formation (kJ/mol·at.) nih.gov |
| Mg₆Pt | -29.5 ± 1.8 |
| Mg₃Pt | -53.9 ± 1.6 |
| Mg₂Pt | -65.2 ± 0.4 |
| MgPt | -78.7 ± 2.1 |
| MgPt₃ | -44.5 ± 0.4 |
| MgPt₇ | -26.4 ± 1.0 |
Advanced Characterization Methodologies for Intermetallic Compound Research Excluding Prohibited Aspects
Electron Microscopy Techniques for Microstructural and Local Structural Analysis (e.g., TEM)
Transmission Electron Microscopy (TEM) is a powerful tool for investigating the microstructure and local atomic arrangements in intermetallic compounds. High-resolution TEM (HRTEM) allows for the direct visualization of crystal lattices, defects, and interfaces, providing critical information about the material's structure at the nanoscale.
In the study of magnesium-platinum alloys, TEM has been instrumental in identifying new phases and understanding their complex crystal structures. For instance, in the investigation of a complex intermetallic compound, Mg₂₉₋ₓPt₄₊ᵧ, atomic-resolution high-angle dark-field scanning TEM (HAADF-STEM) was used in conjunction with single-crystal X-ray diffraction to resolve local disorder around the unit cell origin. nih.gov This level of detail is essential for understanding the stability and properties of such complex structures.
TEM analysis of various Mg alloys has also been used to characterize different precipitation phases. researchgate.net Techniques such as bright-field imaging, selected area electron diffraction (SAED), and HRTEM are employed to determine the morphology, crystal structure, and orientation relationships of precipitates within the matrix. researchgate.net For example, in a study on an Mg-Al alloy, TEM was used to assess the quality of samples prepared by focused ion beam (FIB) milling, revealing that the milling energy can introduce point defects. nih.gov
Table 1: TEM Techniques and Their Applications in Mg-Pt Alloy Research
| TEM Technique | Application | Insights Gained |
| High-Resolution TEM (HRTEM) | Imaging of crystal lattices | Direct visualization of atomic arrangements, identification of defects and interfaces. |
| High-Angle Annular Dark-Field Scanning TEM (HAADF-STEM) | Z-contrast imaging | Resolving local atomic disorder and identifying heavy elements like platinum. nih.gov |
| Selected Area Electron Diffraction (SAED) | Crystal structure determination | Identification of crystallographic phases and their orientation relationships. researchgate.net |
| Bright-Field Imaging | Microstructural analysis | Visualization of grain boundaries, precipitates, and other microstructural features. researchgate.net |
Spectroscopic Methods for Local Electronic Environments and Bonding (e.g., X-ray Absorption Spectroscopy)
X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the local electronic structure and bonding environment of a specific element within a material. It is particularly useful for studying intermetallic compounds where charge transfer and complex bonding interactions occur. XAS experiments are typically conducted at synchrotron radiation facilities due to the need for intense and tunable X-ray beams. lbl.gov
The XAS spectrum is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). XANES provides information on the oxidation state and coordination chemistry of the absorbing atom, while EXAFS reveals details about the local atomic structure, including bond distances and coordination numbers.
In the context of platinum-containing materials, in situ XAS has been used to characterize the electronic properties of platinum nanocatalysts under reaction conditions. researchgate.net For Mg-transition metal systems, in situ X-ray absorption spectroscopy has been employed to study changes in the electronic structure and coordination of magnesium and the transition metal atoms during processes like hydrogen absorption. lbl.gov Quantum chemical analysis, which is conceptually related to the interpretation of spectroscopic data, has been applied to the Mg₂₉₋ₓPt₄₊ᵧ compound to understand its chemical bonding. This analysis revealed a strong contribution from charge transfer to the stability of the complex crystal structure, with platinum atoms carrying a significant negative charge. nih.govacs.org
Table 2: Spectroscopic and Computational Methods for Electronic Structure Analysis
| Method | Information Obtained | Example Application in Mg-Pt Systems |
| X-ray Absorption Near Edge Structure (XANES) | Oxidation state, coordination geometry | Characterizing the electronic state of Pt in various compounds. researchgate.net |
| Extended X-ray Absorption Fine Structure (EXAFS) | Bond distances, coordination numbers | Determining the local atomic structure around Mg and Pt atoms. researchgate.net |
| Quantum Chemical Analysis (e.g., QTAIM) | Atomic charges, bond analysis | Revealing charge transfer and bonding inhomogeneity in Mg₂₉₋ₓPt₄₊ᵧ. nih.govacs.org |
Synchrotron X-ray Techniques for High-Resolution Structural Refinement
Synchrotron X-ray diffraction is an indispensable tool for the high-resolution structural refinement of novel and complex intermetallic compounds. The high brilliance and collimation of synchrotron radiation allow for the collection of high-quality diffraction data from very small single crystals or powder samples, enabling the precise determination of atomic positions and crystallographic details. nih.gov
The discovery and characterization of new phases in the Mg-Pt system, such as Mg₃Pt₂ and Mg₂₉₋ₓPt₄₊ᵧ, have been made possible through single-crystal X-ray diffraction experiments. iaea.orgacs.org For Mg₂₉₋ₓPt₄₊ᵧ, which has a large and complex unit cell with approximately 400 atoms, high-resolution synchrotron data was crucial for determining its cubic non-centrosymmetric space group and predominantly ordered atomic arrangement. nih.gov
Powder X-ray diffraction (PXRD) using synchrotron sources is also a powerful technique for characterizing the structure of polycrystalline materials. researchgate.netarizona.edu Rietveld refinement of synchrotron powder diffraction data allows for the precise determination of lattice parameters and can be used to study structural changes as a function of temperature or pressure. arizona.edu In the broader context of magnesium alloys, in situ synchrotron X-ray experiments, including wide-angle X-ray scattering (WAXS), are used to analyze texture and dislocation evolution during deformation. mdpi.com
Table 3: Synchrotron X-ray Techniques for Structural Analysis
| Technique | Sample Type | Key Advantages | Application in Mg-Pt System |
| Single-Crystal X-ray Diffraction | Single Crystal | Precise determination of complex crystal structures | Solving the crystal structure of new phases like Mg₂₉₋ₓPt₄₊ᵧ. nih.goviaea.org |
| Powder X-ray Diffraction (PXRD) | Polycrystalline Powder | High-resolution phase identification and structural refinement | Characterization of new RETMg₂ (T=Ni, Pd, Pt) compounds. researchgate.net |
| In situ Wide-Angle X-ray Scattering (WAXS) | Polycrystalline | Real-time analysis of structural changes | Studying deformation mechanisms in Mg-based materials. mdpi.com |
Future Research Directions in Magnesium Platinum Intermetallic Chemistry
Exploration of Novel Stoichiometries and Complex Crystal Structures within the Mg-Pt System
The investigation of the Mg-Pt phase diagram has revealed a rich structural chemistry, yet it is far from being completely understood. Historically, phases such as Mg₆Pt, Mg₃Pt, MgPt, and MgPt₃ have been identified. nih.gov However, recent research has demonstrated that the system is more complex than previously thought, with the discovery of new phases like Mg₃Pt₂ and the intricately structured Mg₂₉₋ₓPt₄₊ᵧ (where x = 0.47, y = 0.07). iaea.org This underscores the potential for uncovering additional, thermodynamically stable or metastable compounds.
Future exploration will focus on systematically mapping the compositional landscape of the Mg-Pt system to identify new stoichiometries. A key area of interest is the investigation of magnesium-rich phases, which often exhibit complex crystal structures. iaea.org These complex metallic alloys (CMAs) are characterized by large unit cells containing hundreds or even thousands of atoms and often possess unusual physical properties stemming from their structural complexity. iaea.org The determination and analysis of such structures will rely on a combination of single-crystal X-ray diffraction (XRD), atomic-resolution transmission electron microscopy (TEM), and powder diffraction techniques. iaea.org Understanding the unique chemical bonding in these complex phases, such as the spatial separation of regions with different bonding characteristics observed in Mg₂₉₋ₓPt₄₊ᵧ, is a primary objective. iaea.org
| Compound | Alternative Name | Reference |
|---|---|---|
| Mg₆Pt | Magnesium-platinum (6/1) | nih.gov |
| Mg₃Pt | Magnesium-platinum (3/1) | nih.gov |
| Mg₂Pt | Magnesium-platinum (2/1) | nih.gov |
| Mg₃Pt₂ | Magnesium-platinum (3/2) | iaea.org |
| MgPt | Magnesium-platinum (1/1) | nih.gov |
| MgPt₃ | Magnesium-platinum (1/3) | nih.gov |
| Mg₂₉₋ₓPt₄₊ᵧ | (x=0.47, y=0.07) | iaea.org |
Advanced Computational Design and Prediction of Undiscovered Phases
First-principles calculations, based on density functional theory (DFT), are powerful tools for predicting the existence and properties of new materials. In the context of the Mg-Pt system, these computational methods can be used to calculate the formation energies of hypothetical compounds across the entire compositional range, thereby predicting their thermodynamic stability. nih.gov
A particularly promising approach is the use of ab initio evolutionary structure exploration techniques. These algorithms can predict stable compounds in a given chemical system at various pressures and temperatures without prior experimental knowledge. researchgate.net By exploring the potential energy surface of the Mg-Pt system, these methods can identify new, energetically favorable crystal structures and stoichiometries that may have been missed by experimental surveys. This approach has been successfully used to discover unexpected binary and ternary compounds in other systems under high pressure, a strategy that could reveal novel Mg-Pt phases with unique electronic or mechanical properties. researchgate.net Computational screening can guide experimental synthesis efforts, saving significant time and resources by focusing on the most promising compositional targets.
Integration of Machine Learning and Artificial Intelligence in Intermetallic Research
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize materials discovery. frontiersin.org In the study of Mg-Pt intermetallics, ML models can be trained on existing experimental and DFT-calculated data to rapidly predict the properties of new or hypothetical compounds. aps.org
One key application is the development of neural network potentials (NNPs). aps.orgaps.org These ML-based potentials can learn the relationship between atomic arrangements and their corresponding energies from a DFT-generated database. Once trained, NNPs can perform molecular dynamics simulations with an accuracy approaching that of DFT but at a fraction of the computational cost. aps.org This enables the study of large-scale phenomena such as phase transitions, defect formation, and mechanical behavior in complex Mg-Pt alloys.
| Methodology | Application | Advantage | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Calculation of formation energies, electronic structure, and physical properties. | High accuracy based on quantum mechanics. | aps.org |
| Evolutionary Structure Prediction | Discovery of novel, stable crystal structures and stoichiometries. | Unbiased exploration of the potential energy surface. | researchgate.net |
| Neural Network Potentials (NNP) | Large-scale atomistic simulations of material behavior (e.g., plasticity, phase transitions). | Near-DFT accuracy at significantly lower computational cost. | aps.org |
| Machine Learning (ML) Screening | High-throughput prediction of properties for new compositions. | Accelerates the discovery of materials with targeted functionalities. | researchgate.netmdpi.com |
Solid State Chemistry Approaches for Tailored Magnesium-Platinum Intermetallics
The synthesis of specific Mg-Pt intermetallic phases, especially those that are metastable or difficult to produce via conventional melting techniques, requires advanced solid-state chemistry approaches. The high vapor pressure of magnesium makes traditional casting methods challenging. nih.gov
Mechanical alloying is a powerful solid-state powder processing technique that involves the repeated welding, fracturing, and re-welding of powder particles in a high-energy ball mill. This non-equilibrium method can produce nanocrystalline or even amorphous alloys and can overcome thermodynamic barriers to form novel metastable phases. nih.govmdpi.com It has been successfully used to synthesize various Mg-Pt intermetallic phases. nih.gov
Spark Plasma Sintering (SPS) is another advanced technique that uses pulsed direct current and uniaxial pressure to rapidly sinter powders. iaea.org The high heating rates and short processing times can help retain nanocrystalline microstructures and synthesize compounds from precursor materials, as demonstrated by the synthesis of Mg₃Pt₂ from MgH₂ and PtCl₂. iaea.org
These solid-state methods offer precise control over the final microstructure and phase composition, enabling the production of tailored Mg-Pt intermetallics. Future research will involve exploring different combinations of precursors, milling/sintering parameters, and post-synthesis heat treatments to gain finer control over the material's properties and to potentially synthesize the novel phases predicted by computational models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
